molecular formula C24H22ClFN4O2 B3925734 1-(3-Chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea

1-(3-Chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea

Cat. No.: B3925734
M. Wt: 452.9 g/mol
InChI Key: YVUBOVHRNNKQOQ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and piperazine moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine derivative: Reacting 4-(4-fluorophenyl)piperazine with a suitable carbonyl compound to form the piperazine-carbonyl intermediate.

    Coupling with chlorophenyl isocyanate: The intermediate is then reacted with 3-chlorophenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the phenyl rings or the piperazine moiety.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, such as receptor antagonists or enzyme inhibitors.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-[2-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]urea
  • 1-(3-Fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea

Uniqueness

1-(3-Chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea is unique due to the specific combination of chlorophenyl and fluorophenyl groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClFN4O2/c25-17-4-3-5-19(16-17)27-24(32)28-22-7-2-1-6-21(22)23(31)30-14-12-29(13-15-30)20-10-8-18(26)9-11-20/h1-11,16H,12-15H2,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUBOVHRNNKQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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